molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B592023
CAS No.: 1211536-39-8
M. Wt: 202.14
InChI Key: MCJRPAJSNCIHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2090940-06-8) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[4,3-b]pyridine family, which is recognized as a "privileged scaffold" in pharmaceutical development due to its drug-like properties and ability to interact with diverse biological targets. The structure features a trifluoromethyl group at the 6-position, a modification often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. As a versatile building block, this amine-functionalized heterocycle is a key intermediate for synthesizing more complex molecules. Researchers can leverage this scaffold to explore a wide range of therapeutic areas, as pyrazolopyridine cores have demonstrated potent and selective actions against various protein targets, including G protein-coupled receptors, lyases, and DNA polymerases . The compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRPAJSNCIHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis via SNAr and Japp–Klingemann Reactions

A robust pathway involves the sequential use of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridine derivatives. Key steps include:

  • SNAr reaction : Substitution of the nitro group in 2-chloro-3-nitropyridine with hydrazones under basic conditions.

  • Azo-coupling : Reaction with arenediazonium tosylates to form hydrazone intermediates.

  • Pyrazole annulation : Intramolecular cyclization under mild acidic or basic conditions to yield the pyrazolo[4,3-b]pyridine core.

Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–40°CHigher yields at 40°C
SolventAcetonitrile/MeCNEnhances solubility
BasePyridine/DABCOMinimizes side reactions
Reaction Time30–45 minProlonged time reduces purity

This method achieves 85–90% yield with high regioselectivity, as demonstrated in the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Microwave-Assisted Sonogashira Cross-Coupling

One-Pot Synthesis Strategy

A microwave-assisted protocol enables rapid assembly of the pyrazolo[4,3-b]pyridine scaffold using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes.

Key Advantages :

  • Reduced reaction time : 10–15 minutes under microwave irradiation (150°C).

  • Atom economy : Direct incorporation of the trifluoromethyl group without post-functionalization.

Representative Data :

Starting MaterialAlkyneYield (%)Purity (%)
5-Chloro-pyrazole aldehydePhenylacetylene7898
5-Chloro-pyrazole aldehydeEthynyltrimethylsilane8297

This method is particularly effective for generating derivatives with electron-withdrawing groups.

Acid-Catalyzed Cyclization of Hydrazine Derivatives

Patent-Based Industrial Synthesis

CN102911174A discloses a scalable route using sodium nitrite and dilute sulfuric acid to cyclize intermediates derived from 3,5-dichloro-2,4,6-trifluoropyridine.

Procedure :

  • Intermediate formation : React 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to generate a methoxy-substituted precursor.

  • Cyclization : Treat the intermediate with ammonium formate and Pd/C under hydrogen atmosphere.

  • Purification : Recrystallization from ethanol/water mixtures yields >95% pure product.

Critical Parameters :

  • Molar ratio : 1:1.2 (precursor:sodium nitrite) minimizes byproducts.

  • Temperature : −5°C to 0°C during nitrite addition prevents exothermic decomposition.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
SNAr/Japp–Klingemann85–90ModerateHigh
Microwave Cross-Coupling75–82HighModerate
Acid-Catalyzed Cyclization90–95IndustrialLow

Functional Group Compatibility

  • Electron-deficient systems : SNAr methods tolerate nitro and cyano groups.

  • Bulky substituents : Microwave-assisted routes accommodate sterically hindered alkynes.

Optimization Strategies for Industrial Production

Continuous Flow Reactor Design

Adoption of continuous flow systems improves reproducibility and safety in large-scale synthesis:

  • Residence time : 2–5 minutes for cyclization steps.

  • In-line analytics : HPLC monitoring ensures real-time quality control.

Solvent Recycling

  • MeCN recovery : Distillation achieves >90% solvent reuse.

  • Waste reduction : Catalytic Pd/C filtration and reactivation cut heavy metal waste by 70%.

Mechanistic Insights and Side Reactions

Acetyl Group Migration

During Japp–Klingemann reactions, an unusual C→N acetyl migration generates N-acetyl hydrazone intermediates (e.g., compound 5a′ ). This side product is reversible under basic conditions, ultimately yielding the desired pyrazolo[4,3-b]pyridine.

Mitigation Strategies :

  • Base selection : DABCO minimizes migration compared to NaOH.

  • Temperature control : Maintaining 20–40°C suppresses rearrangement .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide and ammonium formate are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[4,3-b]pyridine core interacts with various enzymes and receptors. This interaction can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[4,3-b]pyridin-3-amine scaffold is widely explored in drug discovery. Below is a detailed comparison of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine with key analogs, focusing on structural modifications, biological activity, and pharmacokinetic (PK) properties.

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Structural Differences : The amine group at position 3 is substituted with a 3-chloro-4-fluorophenyl moiety.
  • Biological Activity : VU0418506 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with an EC50 of 10 nM. It exhibits high selectivity for mGlu4 over other mGlu subtypes and demonstrates efficacy in preclinical Parkinson’s disease models .
  • PK Properties : Shows favorable CNS penetration and metabolic stability in preclinical species (rat, dog, monkey), supporting in vivo efficacy .
  • Key Advantage : The aryl substitution enhances receptor binding affinity and selectivity, making it a lead candidate for neurological disorders .

6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Structural Differences : Features a cyclopropyl group at position 6 and a trifluoromethyl group at position 4 on a pyrazolo[3,4-b]pyridine core (vs. [4,3-b] in the target compound).
  • PK Properties: Unknown, but the cyclopropyl group could improve metabolic stability compared to bulkier substituents .

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

  • Structural Differences : The pyridine ring fusion differs ([4,3-c] vs. [4,3-b]), altering the spatial orientation of the trifluoromethyl and amine groups.
  • Biological Activity: No specific activity reported, but the altered ring fusion may reduce mGlu4 affinity due to conformational changes in the binding pocket .

3-Phenylpyrazolo[3,4-c]pyridines

  • Structural Differences : A phenyl group at position 3 replaces the amine, and the core is pyrazolo[3,4-c]pyridine.
  • Biological Activity : Demonstrates antiproliferative activity in cancer models, highlighting scaffold versatility beyond neurological targets .

Structural-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example Compound
Trifluoromethyl at Position 6 Enhances metabolic stability and lipophilicity; critical for CNS penetration . This compound
Aryl Substituents on Amine Improves mGlu4 PAM potency and selectivity (e.g., VU0418506 EC50 = 10 nM) . VU0418506
Alternate Ring Fusion Reduces target affinity (e.g., pyrazolo[4,3-c]pyridine vs. [4,3-b]) . 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine
Cyclopropyl Substituents May improve metabolic stability but reduce solubility . 6-Cyclopropyl-4-(trifluoromethyl)-...

Biological Activity

6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and the pyrazolo-pyridine framework, suggests a variety of biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H5_5F3_3N4_4
  • Molecular Weight : 202.14 g/mol
  • CAS Number : 1211536-39-8

1. Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[4,3-b]pyridine class exhibit promising anticancer properties. For instance, derivatives have shown inhibition of key cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Specific IC50_{50} values for these activities have been reported as follows:

CompoundCell LineIC50_{50} (µM)
This compoundMCF-72.74
This compoundHepG24.92
This compoundA5491.96

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases and modulation of signaling pathways.

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

3. Neuroprotective Effects

Emerging research suggests that pyrazolo[4,3-b]pyridines may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted in several studies:

CompoundAChE Inhibition IC50_{50} (µM)
This compound20.15

This inhibition could enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive disorders.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Kinase Inhibition : Compounds in this class often inhibit kinases involved in cell signaling pathways critical for cancer progression.
  • Enzyme Inhibition : The ability to inhibit enzymes such as AChE suggests potential applications in neuropharmacology.
  • Antimicrobial Mechanisms : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.

Case Studies

Several case studies have investigated the efficacy of pyrazolo[4,3-b]pyridine derivatives in vivo:

  • Antitumor Efficacy : In an animal model of breast cancer, administration of a related pyrazolo compound resulted in a significant reduction in tumor size compared to controls.
  • Neuroprotection in Rodents : Behavioral assessments in rodent models treated with the compound showed improvements in memory tasks following induced neurodegeneration.

Q & A

Q. Advanced Research Focus

  • mGlu4 Receptor : Acts as a positive allosteric modulator (PAM), enhancing glutamate efficacy by 3–5-fold in calcium mobilization assays. Key interactions involve Thr-815 and Tyr-659 in the transmembrane domain .
  • Kinase Inhibition : Structural analogs inhibit mTOR/p70S6K pathways (IC₅₀ = 0.8–2.3 µM), inducing autophagy in prostate cancer models .
  • CYP1A2 Induction : Off-target effects include CYP1A2 upregulation (2.5-fold in hepatocytes), necessitating structural modifications to mitigate drug-drug interaction risks .

How can researchers resolve contradictions in reported activity data across different assay systems?

Advanced Research Focus
Discrepancies in potency (e.g., EC₅₀ ranging from 80 nM to 1.2 µM in mGlu4 assays) may arise from:

  • Assay format : Cell-based vs. recombinant systems (e.g., HEK293 vs. CHO cells).
  • Species differences : Rat mGlu4 exhibits 10-fold lower sensitivity than human orthologs .
  • Ligand depletion : High protein binding (>95% in plasma) reduces free compound concentration.
    Methodological Recommendations :
  • Use orthogonal assays (e.g., TIRF microscopy for receptor trafficking ).
  • Normalize data to internal controls (e.g., forskolin for cAMP modulation).

What strategies are employed to optimize pharmacokinetic (PK) properties during lead optimization?

Advanced Research Focus
Key optimization parameters include:

  • Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility (from <10 µM to >100 µM) .
  • Oral bioavailability : Structural modifications (e.g., replacing pyridine with pyrimidine) enhance absorption (F% from 15% to 45% in rats) .
  • Half-life : Introduction of metabolically stable groups (e.g., trifluoromethyl) extends t₁/₂ from 2.1 to 6.8 hours .

What are the challenges in establishing structure-activity relationships (SAR) for this scaffold?

Advanced Research Focus
SAR complexities arise from:

  • Regioisomerism : Substitution at pyrazole vs. pyridine positions (e.g., 3-amino vs. 4-amino derivatives) drastically alters activity .
  • Conformational flexibility : Rotatable bonds in the core scaffold lead to multiple binding poses, complicating molecular docking .
  • Crystallography limitations : Poor diffraction quality of protein-ligand complexes necessitates reliance on homology modeling .

How is in vivo efficacy validated in preclinical models, and what endpoints are critical?

Q. Advanced Research Focus

  • Parkinson’s Disease : mGlu4 PAMs reduce haloperidol-induced catalepsy in mice (40–60% improvement at 10 mg/kg) .
  • Cancer Models : Antiproliferative activity is assessed via tumor xenograft volume reduction (e.g., 50% inhibition in PC3 prostate tumors at 30 mg/kg/day) .
    Key Endpoints :
  • Brain penetration (Cₜᵣₐᵢₙ/Cₚₗₐₛₘₐ > 0.3).
  • Target engagement (e.g., PET imaging with [¹⁸F]-labeled analogs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.